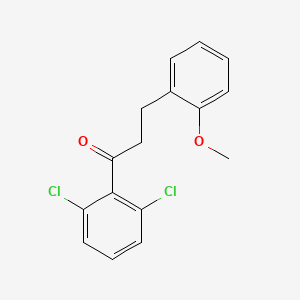

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQSHPPZBVMCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644205 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-22-6 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone. The synthesis is strategically designed as a multi-step process, commencing with the synthesis of the key intermediate, 3-(2-methoxyphenyl)propanoic acid, via a Perkin reaction followed by catalytic hydrogenation. The subsequent conversion of this acid to its corresponding acyl chloride sets the stage for the final, crucial Friedel-Crafts acylation of 1,3-dichlorobenzene. This guide delves into the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and offers insights into the rationale behind the selection of reagents and reaction conditions. All quantitative data is summarized in structured tables, and the overall synthetic workflow is visualized using a DOT language diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing a solid foundation for the laboratory-scale preparation of this compound.

Introduction and Synthetic Strategy

This compound is a complex molecule featuring a substituted propiophenone core. Its synthesis requires a strategic approach to assemble the constituent fragments efficiently and with high purity. The retrosynthetic analysis of the target molecule reveals two primary building blocks: a 1,3-dichlorobenzene moiety and a 3-(2-methoxyphenyl)propionyl group.

The most logical forward synthesis involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with a suitable 3-(2-methoxyphenyl)propionyl electrophile. A Friedel-Crafts acylation reaction is the premier choice for this transformation, utilizing the corresponding acyl chloride to introduce the propionyl chain onto the dichlorinated aromatic ring.

Therefore, the overall synthetic strategy is a three-stage process:

-

Stage 1: Synthesis of 2-methoxycinnamic acid via a Perkin reaction between 2-methoxybenzaldehyde and acetic anhydride.

-

Stage 2: Synthesis of 3-(2-methoxyphenyl)propanoic acid through the catalytic hydrogenation of the double bond in 2-methoxycinnamic acid.

-

Stage 3: Synthesis of this compound by Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-(2-methoxyphenyl)propanoyl chloride, which is prepared in situ or isolated from the corresponding carboxylic acid.

This guide will provide a detailed exposition of each of these stages, complete with experimental procedures and mechanistic insights.

Synthesis of Key Intermediate: 3-(2-Methoxyphenyl)propanoic Acid

The synthesis of this crucial carboxylic acid intermediate is accomplished in two high-yielding steps starting from the readily available 2-methoxybenzaldehyde.

Stage 1: Perkin Reaction for the Synthesis of 2-Methoxycinnamic Acid

The Perkin reaction is a classic organic reaction that provides an effective route to α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[1][2] In this synthesis, 2-methoxybenzaldehyde reacts with acetic anhydride using sodium acetate as the base catalyst.

Mechanism: The reaction is initiated by the formation of a carbanion from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 2-methoxybenzaldehyde. A subsequent dehydration step yields the unsaturated product.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent).

-

Heat the reaction mixture to 180°C in an oil bath and maintain it under reflux for 5 hours.

-

Allow the mixture to cool to approximately 100°C and pour it into a beaker containing 250 mL of water.

-

Boil the aqueous mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

-

If the product crystallizes, collect it by vacuum filtration. If an oil forms, induce crystallization by scratching the inside of the beaker with a glass rod.

-

Recrystallize the crude 2-methoxycinnamic acid from a suitable solvent system, such as ethanol/water, to afford the pure product.

| Reagent | Molar Ratio | Key Parameters |

| 2-Methoxybenzaldehyde | 1 | Starting material |

| Acetic Anhydride | 2.5 | Reagent and solvent |

| Sodium Acetate | 1 | Base catalyst |

| Temperature | 180°C | Reaction temperature |

| Time | 5 hours | Reaction time |

Table 1: Reaction parameters for the synthesis of 2-methoxycinnamic acid via Perkin reaction.

Stage 2: Catalytic Hydrogenation of 2-Methoxycinnamic Acid

The carbon-carbon double bond in 2-methoxycinnamic acid is selectively reduced to a single bond through catalytic hydrogenation to yield 3-(2-methoxyphenyl)propanoic acid. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[3]

Mechanism: The reaction occurs on the surface of the palladium catalyst, where both the cinnamic acid derivative and hydrogen are adsorbed. The stepwise addition of hydrogen atoms across the double bond leads to the saturated carboxylic acid.

Experimental Protocol:

-

Dissolve 2-methoxycinnamic acid (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (typically 5-10% by weight of the substrate).

-

Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-(2-methoxyphenyl)propanoic acid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.[3]

| Reagent | Role | Key Parameters |

| 2-Methoxycinnamic Acid | Substrate | Starting material |

| 10% Palladium on Carbon | Catalyst | 5-10 wt% |

| Hydrogen Gas | Reducing Agent | Atmospheric or slightly positive pressure |

| Ethanol or Ethyl Acetate | Solvent | Anhydrous |

| Temperature | Room Temperature | Reaction temperature |

| Time | 2-12 hours | Reaction time (monitor by TLC) |

Table 2: Reaction parameters for the catalytic hydrogenation of 2-methoxycinnamic acid.

Final Stage: Friedel-Crafts Acylation

The final step in the synthesis is the Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-(2-methoxyphenyl)propanoyl chloride. This reaction introduces the acyl group onto the deactivated aromatic ring.

Preparation of 3-(2-Methoxyphenyl)propanoyl Chloride

The carboxylic acid is first converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common and effective reagents for this transformation.[4][5] The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is often preferred for its mild conditions and the formation of gaseous byproducts, which simplifies purification.[5]

Experimental Protocol (using Oxalyl Chloride):

-

To a solution of 3-(2-methoxyphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

The resulting solution of 3-(2-methoxyphenyl)propanoyl chloride can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude acyl chloride.

Safety Note: Both thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7][8][9][10]

Friedel-Crafts Acylation of 1,3-Dichlorobenzene

The Friedel-Crafts acylation of 1,3-dichlorobenzene presents a challenge due to the deactivating and ortho-, para-directing nature of the two chlorine substituents. However, with a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), the reaction can be driven to completion.[1][11][12][13] The acylation is expected to occur at the 4-position, which is para to one chlorine and ortho to the other, and is the most activated position.

Mechanism: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the π-electrons of the 1,3-dichlorobenzene ring in an electrophilic aromatic substitution reaction.[12]

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a gas outlet connected to a trap, add anhydrous aluminum chloride (1.2-1.5 equivalents) and an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 3-(2-methoxyphenyl)propanoyl chloride (1 equivalent) in the same anhydrous solvent to the stirred suspension of AlCl₃.

-

After the formation of the acylium ion complex, add 1,3-dichlorobenzene (1 equivalent) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for several hours to drive the reaction to completion. Monitor the progress by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice with concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reagent | Molar Ratio | Role |

| 3-(2-Methoxyphenyl)propanoyl Chloride | 1 | Acylating Agent |

| 1,3-Dichlorobenzene | 1 | Aromatic Substrate |

| Aluminum Chloride (AlCl₃) | 1.2-1.5 | Lewis Acid Catalyst |

| Dichloromethane or 1,2-Dichloroethane | - | Anhydrous Solvent |

| Temperature | 0°C to 40-50°C | Reaction Temperature |

| Time | 2-24 hours | Reaction Time (monitor by TLC) |

Table 3: Proposed reaction parameters for the Friedel-Crafts acylation of 1,3-dichlorobenzene.

Visualization of the Synthetic Pathway

The following diagram illustrates the complete synthetic workflow for this compound.

A schematic representation of the synthesis pathway for this compound.

Characterization of the Final Product

The structure of the final product, this compound, should be confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the dichlorophenyl and methoxyphenyl rings, as well as the methylene protons of the propionyl chain and the singlet for the methoxy group. The splitting patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone, the carbons of the two aromatic rings, the methylene carbons, and the methoxy carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.[14]

-

MS (Mass Spectrometry): Mass spectrometry will provide the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).[15]

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for this compound. The proposed three-stage synthesis, commencing with a Perkin reaction, followed by catalytic hydrogenation and culminating in a Friedel-Crafts acylation, offers a logical and feasible approach for the laboratory-scale preparation of this complex molecule. The detailed experimental protocols, mechanistic insights, and safety considerations provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize the target compound. The successful execution of this synthesis will provide access to a potentially valuable scaffold for further chemical exploration and biological evaluation.

References

- Perkin, W. H. On the artificial production of coumarin and formation of its homologues. J. Chem. Soc.1868, 21, 53-63.

- Johnson, J. R. The Perkin Reaction and Related Reactions. Org. React.1942, 1, 210-265.

- Augustine, R. L. Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis; Marcel Dekker: New York, 1965.

- Olah, G. A. Friedel-Crafts and Related Reactions; Interscience Publishers: New York, 1963-1965; Vols. 1-4.

- Groves, J. K. The Friedel–Crafts acylation of alkenes. Chem. Soc. Rev.1972, 1, 73-97.

- Heaney, H. The Bimolecular Aromatic Friedel-Crafts Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 3, pp 1-48.

- Baddeley, G. Modern theories of the Friedel-Crafts reaction. Q. Rev. Chem. Soc.1954, 8, 355-379.

- Rueping, M.; Nachtsheim, B. J. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein J. Org. Chem.2010, 6, 6.

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972.

- Crich, D. Reagents for Carboxylic Acid Activation. In Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups; Pearson, A. J., Roush, W. R., Eds.; John Wiley & Sons: Chichester, 1999.

- Gore, P. H. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chem. Rev.1955, 55, 229-281.

- Pearson, D. E.; Buehler, C. A.

- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.

- Perkin Reaction. Organic Syntheses, Coll. Vol. 1, p.202 (1941); Vol. 2, p.28 (1922).

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; Wiley: Hoboken, NJ, 2014.

-

Friedel-Crafts Acylation of Anisole. University of Wisconsin-Madison Chemistry Department. [Link]

-

International Chemical Safety Cards (ICSC). Thionyl Chloride. [Link]

-

Reddit. How dangerous is thionyl chloride? r/Chempros. [Link]

-

Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journals. [Link]

-

Perkin Reaction. J&K Scientific LLC. [Link]

-

SOP 0079 - Thionyl Chloride. University of Washington. [Link]

-

Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. ResearchGate. [Link]

-

Preparation of cinnamic acid (Perkin condensation). ChemIQsome. [Link]

-

NOTE Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry. [Link]

-

Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. [Link]

-

Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]

-

Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. ResearchGate. [Link]

-

Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem. [Link]

-

Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]

-

Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

-

Friedel-Crafts acylation (video). Khan Academy. [Link]

-

EAS:Friedel-Crafts Acylation Mechanism Exam Prep. Pearson. [Link]

-

Oxalyl chloride. Wikipedia. [Link]

-

Can oxalyl chloride be used in great excess? (acid chloride synthesis). Reddit. [Link]

-

3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

- US4895984A - Acylation of aromatics.

-

Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl. Homework.Study.com. [Link]

-

(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the... ResearchGate. [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

4 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). [Link]

-

Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. ScienceDirect. [Link]

-

11: Infrared Spectroscopy and Mass Spectrometry. Chemistry LibreTexts. [Link]

-

CINNAMIC ACID, PERKIN REACTION.#ncchem. YouTube. [Link]

- CN103450020B - P-methoxy cinnamic acid ester preparation method.

-

Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. The University of Manchester. [Link]

- US2816140A - Process for the production of oxalyl chloride.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. asianpubs.org [asianpubs.org]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. drexel.edu [drexel.edu]

- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 8. reddit.com [reddit.com]

- 9. westliberty.edu [westliberty.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Khan Academy [khanacademy.org]

- 12. m.youtube.com [m.youtube.com]

- 13. EAS:Friedel-Crafts Acylation Mechanism Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 14. arcjournals.org [arcjournals.org]

- 15. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one: A Predictive Analysis

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one. As a compound not extensively documented in publicly available scientific literature, this document leverages a predictive approach, drawing insights from the established chemistry of structurally analogous compounds. By examining known synthetic methodologies, spectral data, and biological activities of similar propiophenones and chalcones, this guide aims to equip researchers, scientists, and drug development professionals with a foundational understanding of this molecule's likely characteristics and potential avenues for investigation. We will explore proposed synthetic routes, predict its spectroscopic signature, and discuss its potential reactivity and biological relevance, thereby providing a robust framework for future research and development.

Introduction and Statement of Predictive Approach

The propiophenone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The target molecule of this guide, 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one, combines several key features: a sterically hindered and electron-deficient dichlorophenyl ring, a flexible propanone linker, and an electron-rich methoxyphenyl moiety. This unique combination suggests the potential for novel pharmacological or material science applications.

A thorough search of scientific databases reveals a lack of direct experimental data for this specific compound. Therefore, this guide is constructed as a predictive analysis based on well-established chemical principles and data from closely related analogs. The insights herein are derived from documented syntheses, reactivity patterns, and biological profiles of compounds sharing its core structural motifs. This approach provides a scientifically grounded starting point for any research program targeting this novel chemical entity.

Predicted Physicochemical and Structural Properties

The chemical structure of 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one dictates its fundamental properties.

Figure 1: Chemical structure of 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one.

Based on its structure and data from analogs, the following properties are predicted:

| Property | Predicted Value | Rationale / Analog Source |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | - |

| Molecular Weight | 325.19 g/mol | Calculated. Similar to 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one (307.2 g/mol )[1]. |

| LogP | ~4.5 - 5.0 | High lipophilicity expected due to dichlorophenyl and methoxyphenyl groups. Analog (E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has a calculated XLogP3 of 4.7[2]. |

| Appearance | White to off-white solid | Propiophenone derivatives are typically crystalline solids at room temperature. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate), insoluble in water. | Typical for compounds of this class. |

| Hydrogen Bond Acceptors | 2 (ketone and ether oxygens) | Based on functional groups. |

| Hydrogen Bond Donors | 0 | Based on functional groups. |

| Rotatable Bonds | 5 | Calculated. |

Proposed Synthetic Pathways

The synthesis of 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one can be approached through several established methodologies. The most plausible routes would involve either a Claisen-Schmidt condensation followed by reduction, or a Friedel-Crafts type reaction.

Pathway A: Catalytic Hydrogenation of a Chalcone Intermediate

This is a robust and common two-step method for synthesizing saturated propiophenones.

Step 1: Claisen-Schmidt Condensation The synthesis would begin with the base-catalyzed condensation of 2,6-dichloroacetophenone and 2-methoxybenzaldehyde to form the corresponding chalcone, (E)-1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. This reaction is analogous to the synthesis of other chalcones.[3][4]

Step 2: Catalytic Hydrogenation The resulting α,β-unsaturated ketone (chalcone) is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the target compound.

Figure 2: Proposed synthetic workflow via chalcone hydrogenation.

Experimental Protocol: Pathway A

Step 1: Synthesis of (E)-1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

-

To a stirred solution of 2,6-dichloroacetophenone (1.0 eq) and 2-methoxybenzaldehyde (1.05 eq) in ethanol (10 mL/mmol), add a 10% aqueous solution of NaOH (2.0 eq) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH ~5-6.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from ethanol to afford the pure chalcone intermediate.

Step 2: Synthesis of 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one

-

Dissolve the chalcone intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Stir the reaction vigorously for 6-18 hours, monitoring by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final compound.

Predicted Spectroscopic Profile

The structural features of the molecule will give rise to a distinct spectroscopic signature.

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 3H): Aromatic protons of the dichlorophenyl ring.

-

δ 6.80-7.15 (m, 4H): Aromatic protons of the methoxyphenyl ring.

-

δ 3.85 (s, 3H): Methoxy (-OCH₃) protons.

-

δ 3.30 (t, J=7.5 Hz, 2H): Methylene protons adjacent to the carbonyl group (-C(=O)-CH₂-).

-

δ 3.05 (t, J=7.5 Hz, 2H): Methylene protons adjacent to the methoxyphenyl ring (-CH₂-Ar).

¹³C NMR (predicted, CDCl₃, 101 MHz):

-

δ ~200: Carbonyl carbon (C=O).

-

δ 157-158: Aromatic carbon attached to the methoxy group.

-

δ 120-140: Remaining aromatic carbons.

-

δ ~55: Methoxy carbon (-OCH₃).

-

δ ~40-45: Methylene carbon adjacent to the carbonyl.

-

δ ~28-33: Methylene carbon adjacent to the methoxyphenyl ring.

FT-IR (predicted, KBr, cm⁻¹):

-

~3050-3100: Aromatic C-H stretch.

-

~2850-2950: Aliphatic C-H stretch.

-

~1680-1700: Strong C=O stretch (ketone).

-

~1580-1600: Aromatic C=C stretch.

-

~1240-1260: Asymmetric C-O-C stretch (ether).

-

~1020-1040: Symmetric C-O-C stretch (ether).

-

~750-800: C-Cl stretch.

Mass Spectrometry (EI):

-

M⁺: A molecular ion peak showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

-

Fragmentation: Expect major fragments corresponding to the loss of the methoxyphenylpropyl side chain, and cleavage at the C-C bonds of the propane linker, leading to dichlorobenzoyl and methoxybenzyl cations.

Predicted Reactivity and Chemical Behavior

The reactivity of 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one is governed by its three main functional components: the ketone, the ether, and the chlorinated aromatic rings.

-

Ketone Group: The carbonyl group is the primary site for nucleophilic addition reactions. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). It can also undergo reactions such as Wittig olefination or condensation with amines to form imines.

-

Methylene Protons: The protons alpha to the carbonyl group (-C(=O)-CH₂-) are weakly acidic and can be removed by a strong base to form an enolate, which can then participate in alkylation or aldol-type reactions.

-

Aromatic Rings: The 2,6-dichlorophenyl ring is electron-deficient and deactivated towards electrophilic aromatic substitution. The 2-methoxyphenyl ring is activated towards electrophilic substitution, with directing effects to the ortho and para positions relative to the methoxy group.

-

Ether Linkage: The methyl ether is generally stable but can be cleaved under harsh conditions using strong acids like HBr or BBr₃.

Potential Biological Activity and Research Directions

While no specific biological data exists for this compound, the activities of its analogs provide a strong basis for hypothesizing its potential applications.

-

Antimicrobial and Antioxidant Potential: Many chalcones and their dihydro-derivatives exhibit significant biological activities. For instance, 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one is a natural phenolic compound with documented antioxidant, antimicrobial, and anti-inflammatory properties[5]. The structural similarity suggests that the target compound could be explored for similar activities.

-

CNS Activity: The 2,6-dichlorophenyl moiety is a key feature in several centrally acting compounds. Notably, a complex molecule containing a 2-(2,6-dichlorophenyl)acetamide fragment, LY3154207, has been developed as a potent and selective positive allosteric modulator (PAM) of the dopamine D1 receptor[6][7]. This suggests that the title compound could serve as a scaffold or starting point for developing novel CNS-active agents.

-

Agrochemical Potential: Propiophenone derivatives, particularly those with halogenated rings, have been investigated as potential fungicides, bactericides, and herbicides[3]. The combination of the dichlorophenyl ring and the propanone structure warrants investigation in agrochemical screening programs.

Figure 3: Inferred potential biological activities based on structural analogs.

Conclusion

1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one represents an intriguing, yet underexplored, chemical entity. This technical guide, through a predictive analysis of its chemical properties, offers a comprehensive foundation for its future investigation. The proposed synthetic routes are practical and based on well-established reactions. The predicted spectroscopic data provides a benchmark for characterization, while the analysis of its potential reactivity and biological activity highlights promising avenues for research in medicinal chemistry, agrochemicals, and material science. It is our hope that this guide will stimulate and facilitate the exploration of this novel compound.

References

-

PubChem. 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

-

ResearchGate. (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. [Link]

-

ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]

-

ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. [Link]

-

PubChem. 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | C17H16Cl2O | CID 24726522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | C16H12Cl2O2 | CID 5712166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone (CAS Number 898774-22-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data, which is limited for this specific compound. It is not a substitute for rigorous, peer-reviewed research and experimental validation.

Introduction

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone is a halogenated aromatic ketone. Its chemical structure, featuring a dichlorinated phenyl ring and a methoxyphenyl group, suggests its potential as a scaffold in medicinal chemistry and materials science. Halogenated organic compounds, particularly those containing chlorine, are integral to a vast array of pharmaceuticals and agrochemicals due to the unique physicochemical properties that halogens impart, such as altered lipophilicity, metabolic stability, and binding interactions. This guide aims to provide a comprehensive overview of the available technical information for this compound, acknowledging the current limitations in published research.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 898774-22-6 | [] |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [] |

| Molecular Weight | 309.19 g/mol | [] |

| IUPAC Name | 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | Inferred from structure |

| Canonical SMILES | COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl | Inferred from structure |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Characterization

Conceptual Synthetic Pathway

A potential synthetic approach could involve a Friedel-Crafts acylation reaction. The general workflow is depicted below.

Figure 1: A conceptual synthetic workflow for the preparation of the target compound via Friedel-Crafts acylation.

Step-by-Step Conceptual Protocol:

-

Preparation of 3-(2-Methoxyphenyl)propanoyl Chloride: 3-(2-Methoxyphenyl)propanoic acid would first be converted to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Friedel-Crafts Acylation: The synthesized 3-(2-methoxyphenyl)propanoyl chloride would then be reacted with 1,3-dichlorobenzene in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). The reaction would likely be carried out in an inert solvent.

-

Work-up and Purification: The reaction mixture would be quenched, typically with a dilute acid, followed by extraction with an organic solvent. The crude product would then be purified using standard techniques such as column chromatography or recrystallization to yield the final product.

Justification of Experimental Choices: The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group. The choice of a Lewis acid catalyst is crucial for activating the acyl chloride for electrophilic aromatic substitution. The specific reaction conditions, including solvent, temperature, and reaction time, would require empirical optimization for this particular substrate combination.

Analytical Characterization

Due to the absence of published spectral data, the following are expected analytical characterization techniques and hypothetical key signals that would confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see distinct signals for the aromatic protons on both the dichlorophenyl and methoxyphenyl rings, with chemical shifts and coupling patterns dictated by their substitution. The methylene protons of the propiophenone chain would likely appear as two triplets. A singlet corresponding to the methoxy group protons would also be present.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with those bonded to chlorine showing distinct shifts), the methylene carbons, and the methoxy carbon.

Mass Spectrometry (MS):

-

The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (309.19 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern). Fragmentation patterns would likely involve cleavage at the carbonyl group and along the propyl chain.

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be expected around 1680-1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C-O stretching of the ether and C-Cl stretching, would also be present.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules.

-

Propiophenone Core: The propiophenone scaffold is found in a number of pharmaceuticals with diverse activities. For instance, some propiophenone derivatives have been investigated for their potential as central muscle relaxants and anticonvulsants.

-

Dichlorinated Phenyl Group: The presence of two chlorine atoms on one of the phenyl rings can significantly influence the compound's properties. Dichlorination can enhance metabolic stability by blocking sites of oxidation and can also increase lipophilicity, potentially improving membrane permeability. The substitution pattern is critical, as it can affect binding to biological targets.

-

Methoxyphenyl Group: The methoxyphenyl group is a common feature in many drug molecules and can participate in hydrogen bonding and other non-covalent interactions with biological receptors.

Given these features, this compound could be a candidate for screening in various biological assays, including but not limited to:

-

Anticancer assays

-

Antimicrobial assays

-

Neurological activity screens

-

Enzyme inhibition assays

The logical relationship for its potential role in drug discovery is outlined below.

Figure 2: Logical flow from the compound's structural features to its potential role in the drug discovery pipeline.

Safety and Handling

Specific toxicity data for this compound are not available. However, based on the general properties of related aromatic ketones and chlorinated compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and material science. The current lack of extensive public data underscores the opportunity for novel research. Future work should focus on:

-

Development and publication of a robust and scalable synthetic protocol. This would make the compound more accessible to the research community.

-

Full analytical characterization. Detailed NMR, MS, and IR data are essential for unambiguous structure confirmation and to serve as a reference for future studies.

-

Comprehensive biological screening. Evaluating the compound against a wide range of biological targets could uncover novel pharmacological activities.

-

Structure-activity relationship (SAR) studies. Synthesis and testing of analogs would help to elucidate the roles of the different structural motifs in any observed biological activity.

The exploration of this and similar compounds could lead to the discovery of new therapeutic agents or materials with valuable properties.

References

- Google Patents. A process for the preparation of [2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid.

-

National Center for Biotechnology Information. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. [Link]

-

Loba Chemie. 3-METHOXY PROPIOPHENONE MSDS. [Link]

-

National Center for Biotechnology Information. 1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. [Link]

- Google Patents. Synthesis of 3- 4-(2-aminoethoxy)benzoyl!-2-aryl-6-hydroxybenzo b!thiophenes.

-

PubChem. 2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone. [Link]

-

PubChem. 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone. [Link]

Sources

An In-depth Technical Guide to 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles and experimental considerations for working with this compound and its analogs.

Introduction

1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one is a propiophenone derivative featuring a dichlorinated phenyl ring and a methoxy-substituted phenyl ring. The structural motifs present in this molecule, particularly the diarylpropane backbone, are of significant interest in medicinal chemistry. Similar structures are known to exhibit a range of biological activities, making this compound a compelling subject for further investigation. This guide will explore rational synthetic strategies, detailed analytical characterization, and the putative biological relevance of this molecule, drawing upon established chemical principles and data from related compounds.

Part 1: Retrosynthetic Analysis and Proposed Synthetic Strategies

The synthesis of 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one can be approached through several established methodologies in organic chemistry. A retrosynthetic analysis reveals two primary pathways: a Friedel-Crafts acylation approach and a Claisen-Schmidt condensation followed by reduction.

Strategy 1: Friedel-Crafts Acylation

A direct and efficient route to the target molecule involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-(2-methoxyphenyl)propanoyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of ketone synthesis.

Diagram 1: Retrosynthetic Analysis via Friedel-Crafts Acylation

Caption: Retrosynthesis of the target compound via a Friedel-Crafts acylation strategy.

Experimental Protocol: Friedel-Crafts Acylation

-

Preparation of 3-(2-methoxyphenyl)propanoic acid: This precursor can be synthesized from 2-methoxybenzaldehyde via a Perkin or Knoevenagel condensation followed by reduction of the resulting cinnamic acid derivative.

-

Formation of the Acyl Chloride: 3-(2-methoxyphenyl)propanoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 3-(2-methoxyphenyl)propanoyl chloride. This step should be performed in an inert solvent like dichloromethane (DCM) or under neat conditions, followed by removal of excess reagent.

-

Friedel-Crafts Acylation Reaction:

-

To a cooled (0 °C) suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent (e.g., DCM or 1,2-dichloroethane), add 1,3-dichlorobenzene.

-

Slowly add a solution of 3-(2-methoxyphenyl)propanoyl chloride in the same solvent. The use of a stoichiometric amount of the Lewis acid is often necessary as it complexes with the product ketone.[1]

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride for electrophilic attack on the aromatic ring.

-

Inert Solvent: Anhydrous, non-coordinating solvents are crucial to prevent reaction with the Lewis acid and intermediates.

-

Low Temperature: Initial cooling helps to control the exothermic nature of the reaction and minimize side reactions.

-

Aqueous Workup with Acid: This step hydrolyzes the aluminum complexes formed during the reaction and separates the catalyst from the organic product.

Strategy 2: Claisen-Schmidt Condensation and Subsequent Reduction

An alternative approach involves the synthesis of a chalcone intermediate, (E)-1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, via a Claisen-Schmidt condensation, followed by the reduction of the carbon-carbon double bond.[2]

Diagram 2: Synthetic Pathway via Claisen-Schmidt Condensation

Caption: Synthesis of the target compound via a chalcone intermediate.

Experimental Protocol: Claisen-Schmidt Condensation and Reduction

-

Synthesis of the Chalcone Intermediate:

-

Dissolve 2',6'-dichloroacetophenone and 2-methoxybenzaldehyde in a suitable solvent, such as ethanol or methanol.[3]

-

Add a base catalyst, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred solution.[4][5]

-

Continue stirring at room temperature or with gentle heating until a precipitate forms or TLC indicates the consumption of starting materials.

-

Isolate the crude chalcone by filtration, wash with cold solvent, and dry.

-

-

Reduction of the Chalcone:

-

Dissolve the purified chalcone in a solvent like ethanol, ethyl acetate, or methanol.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

-

-

Purification: The final compound can be purified by column chromatography or recrystallization.

Self-Validating System and Trustworthiness:

The progress of both synthetic steps can be reliably monitored by TLC. The identity and purity of the intermediate chalcone and the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the vinyl protons in the ¹H NMR spectrum after the reduction step provides clear evidence of the successful conversion of the chalcone to the desired saturated ketone.

Part 2: Physicochemical Properties and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | Based on atomic composition. |

| Molecular Weight | 309.19 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar organic compounds. |

| Melting Point | 80-120 °C | Inferred from related propiophenone and chalcone structures. |

| Solubility | Soluble in common organic solvents (DCM, chloroform, ethyl acetate, acetone); insoluble in water. | Based on the nonpolar nature of the molecule. |

| LogP | ~4.5 - 5.5 | Estimated based on the presence of two aromatic rings and halogen substituents. |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be characterized by:

-

Aromatic protons from the dichlorophenyl and methoxyphenyl rings, likely appearing as complex multiplets in the range of δ 6.8-7.5 ppm.

-

A singlet for the methoxy group (OCH₃) around δ 3.8-3.9 ppm.

-

Two triplets for the methylene protons (-CH₂-CH₂-) of the propane chain, likely in the range of δ 3.0-3.5 ppm.

-

-

¹³C NMR: The spectrum would show:

-

A peak for the carbonyl carbon (C=O) around δ 195-205 ppm.

-

Aromatic carbon signals between δ 110-160 ppm.

-

A signal for the methoxy carbon around δ 55-56 ppm.

-

Signals for the two methylene carbons of the propane chain in the aliphatic region.

-

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4).

-

Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl group (C=O) stretching would be expected around 1680-1700 cm⁻¹.

Part 3: Potential Biological and Pharmacological Significance

The structural components of 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one suggest several avenues for biological activity, warranting further investigation in drug discovery programs.

-

Chalcone and Dihydrochalcone Analogs: The core structure is related to chalcones and dihydrochalcones, which are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

-

Dopamine Receptor Modulation: Some compounds containing a 2,6-dichlorophenyl moiety have been investigated as allosteric modulators of dopamine receptors, indicating a potential for applications in neurological disorders.[6][7]

-

Enzyme Inhibition: The propiophenone scaffold can be found in various enzyme inhibitors. For instance, related structures have shown activity against fibroblast growth factor receptor (FGFR) tyrosine kinases.[8]

-

Antispasmodic and Cardiovascular Effects: Isoquinoline derivatives, which share some structural similarities, have been explored for their effects on muscle contractility and cardiovascular activity.[9]

Diagram 3: Potential Areas of Biological Investigation

Caption: Potential therapeutic areas for the target compound based on structural analogy.

Conclusion

1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one represents a molecule of interest for chemical and pharmacological research. This guide has outlined robust and logical synthetic pathways, predicted its key physicochemical and spectroscopic characteristics, and highlighted its potential for biological activity based on established scientific principles and data from structurally related compounds. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound in various drug discovery and development contexts. Further empirical studies are necessary to fully elucidate its properties and therapeutic potential.

References

-

SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]

-

ResearchGate. Claisen–Schmidt condensation employed for the synthesis of chalcones. Available at: [Link]

-

ACS Publications. One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. Available at: [Link]

-

ACS Publications. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

PubChem. 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. Available at: [Link]

-

LookChem. 2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-, (2E)-. Available at: [Link]

-

LookChem. 1-(2-methoxyphenyl)-3-phenyl-propane-1,3-dione. Available at: [Link]

-

PubChem. 1-(2-Methoxyphenyl)propan-1-one. Available at: [Link]

-

SpringerLink. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Available at: [Link]

-

PubChem. 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one. Available at: [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link]

-

PubChem. 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. Available at: [Link]

-

NIH. 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one. Available at: [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available at: [Link]

-

PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. Available at: [Link]

-

ResearchGate. (PDF) (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Available at: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

MDPI. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Available at: [Link]

-

ScienceDirect. DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. Available at: [Link]

-

PubMed. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). Available at: [Link]

-

ResearchGate. Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. Available at: [Link]

-

PubMed. 1-(2,6-Dihydr-oxy-4-methoxy-phen-yl)-3-phenyl-propan-1-one. Available at: [Link]

-

ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Available at: [Link]

- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

PubChem. 1-(2,6-Dimethoxyphenyl)propan-2-one. Available at: [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

physical and chemical properties of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone is a halogenated aromatic ketone with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Its synthesis and properties are of interest to researchers involved in the design and development of novel chemical entities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one[] |

| CAS Number | 898774-22-6[] |

| Molecular Formula | C₁₆H₁₄Cl₂O₂[] |

| Molecular Weight | 309.19 g/mol [] |

| InChI | InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3[] |

| InChI Key | FVQSHPPZBVMCCY-UHFFFAOYSA-N[] |

| SMILES | COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl[] |

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Melting Point | Expected to be a solid at room temperature with a melting point likely in the range of 60-100 °C, similar to other dichlorinated aromatic ketones. |

| Boiling Point | Predicted to be above 400 °C at atmospheric pressure, with decomposition likely at elevated temperatures. |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |

| Appearance | Likely a white to off-white crystalline solid. |

Synthesis and Reactivity

The synthesis of this compound can be logically approached through established organometallic and electrophilic aromatic substitution reactions. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

This proposed synthesis involves the conversion of 2-methoxyphenylacetic acid to its corresponding acyl chloride, followed by a Friedel-Crafts acylation of 1,3-dichlorobenzene. The use of a Lewis acid catalyst, such as aluminum chloride, is crucial for this electrophilic aromatic substitution.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the ketone, the dichlorinated phenyl ring, and the methoxyphenyl group.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, reductive amination to form amines, and reactions with Grignard reagents to extend the carbon skeleton.

-

Dichlorinated Phenyl Ring: The presence of two chlorine atoms deactivates the aromatic ring towards further electrophilic substitution. The ortho-positioning of the chlorine atoms also introduces significant steric hindrance around the ketone, which can influence the approach of nucleophiles.

-

Methoxyphenyl Group: The methoxy group is an electron-donating group, activating the phenyl ring towards electrophilic substitution, primarily at the ortho and para positions.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the following represents a prediction of the key spectroscopic features of this compound.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Dichlorophenyl Ring): A complex multiplet is expected in the region of 7.3-7.5 ppm.

-

Aromatic Protons (Methoxyphenyl Ring): A multiplet is expected between 6.8 and 7.2 ppm.

-

Methylene Protons (-CH₂-CO-): A triplet is predicted around 3.2-3.4 ppm.

-

Methylene Protons (-CH₂-Ar): A triplet is expected around 3.0-3.2 ppm.

-

Methoxy Protons (-OCH₃): A singlet should appear around 3.8 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, around 195-200 ppm.

-

Aromatic Carbons: Multiple signals are anticipated in the 110-140 ppm range, with the carbons attached to chlorine atoms appearing at the lower end of this range.

-

Methylene Carbons (-CH₂-): Signals for the two methylene carbons are expected between 30 and 45 ppm.

-

Methoxy Carbon (-OCH₃): A signal should be present around 55 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Ketone): A strong absorption band is expected around 1680-1700 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

C-O Stretch (Ether): A characteristic band around 1240-1260 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 308, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Common fragmentation pathways would likely involve cleavage alpha to the carbonyl group, leading to fragments corresponding to the dichlorobenzoyl cation and the 2-methoxyphenylethyl radical.

Potential Applications in Drug Development

The structural motifs present in this compound are found in various biologically active molecules. Halogenated aromatic rings can enhance metabolic stability and binding affinity to biological targets. The propiophenone core is a scaffold present in a number of pharmaceutical agents. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel drug candidates targeting a range of therapeutic areas.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the general properties of chlorinated aromatic compounds, it should be handled with care in a well-ventilated laboratory fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of accidental exposure, seek immediate medical attention. Chlorinated aromatic hydrocarbons can elicit a range of toxic effects, including skin and liver toxicity, and some are considered potential carcinogens.[2]

Conclusion

This compound is a compound with significant potential for further investigation in the fields of synthetic and medicinal chemistry. While a comprehensive experimental characterization is still needed, this guide provides a foundational understanding of its predicted properties and potential utility. Researchers are encouraged to undertake further studies to elucidate its precise physicochemical characteristics and explore its synthetic applications.

References

-

Saya's World of Chemistry. ELECTROPHILIC SUBSTITUTION REACTIONS IN ALDEHYDES AND KETONES. YouTube, 27 Jan. 2021, [Link].

- C/D/N Isotopes, Inc.

- National Center for Biotechnology Information. "Toxicological Profile for Methoxychlor." Toxicological Profiles, U.S. Department of Health and Human Services, Public Health Service, Agency for Toxic Substances and Disease Registry, 2002.

-

Chemistry LibreTexts. "Reactivity of Aldehydes & Ketones." Chemistry LibreTexts, 22 Jan. 2023, [Link].

- National Center for Biotechnology Information. "2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone.

-

Journal of Medicinal Chemistry. "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor." PubMed, 10 Oct. 2019, [Link].

- Greenlee, W. F., et al. "Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment." Environmental Health Perspectives, vol. 55, 1984, pp. 159-65.

- Starek, A. "[An outline of chloro-organic compound toxicology]." Roczniki Panstwowego Zakladu Higieny, vol. 47, no. 1, 1996, pp. 1-12.

-

ResearchGate. "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl." ResearchGate, Oct. 2019, [Link].

- National Center for Biotechnology Information. "2,6-Dichloroanisole.

- Google Patents. "Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

-

Chemistry LibreTexts. "Reversible Addition Reactions of Aldehydes and Ketones." Chemistry LibreTexts, 22 Jan. 2023, [Link].

-

ResearchGate. "Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds." ResearchGate, Jan. 2013, [Link].

- The Royal Society of Chemistry. "Supplementary Information Synthesis and size-dependent properties of multiple sizes of chlorinated fluorocycloparaphenylenes." The Royal Society of Chemistry.

- Indian Journal of Pharmaceutical Education and Research. "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research, vol. 51, no. 4S, 2017, pp. S633-S643.

-

Chemmunity. "Reactions of Aldehydes and Ketones Review and Predicting Products." YouTube, 17 Apr. 2024, [Link].

-

National Institutes of Health. "Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions." PubMed Central, [Link].

-

National Institutes of Health. "Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction." PubMed Central, [Link].

- National Center for Biotechnology Information. "2,6-Dichloro-3,4-dimethoxybenzaldehyde.

- MDPI. "1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells." Molecules, vol. 20, no. 1, 2015, pp. 1-18.

-

Bioorganic & Medicinal Chemistry. "Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist." PubMed, 1 Sep. 2015, [Link].

- SpectraBase. "3,3-DICHLORO-1,1,2-TRIFLUORO-2-METHOXY-CYCLOPROPANE;COMPUND-#B5 - Optional[13C NMR] - Chemical Shifts." SpectraBase.

-

Acta Crystallographica Section E: Structure Reports Online. "(2E)-1-(2,6-Dichloro-3-fluoro-phen-yl)-3-(4-fluoro-phen-yl)prop-2-en-1-one." PubMed, 1 Feb. 2012, [Link].

- SpectraBase. "TRIHYDROXY-3-[(2E)-5-METHOXY-3,7-DIMETHYLOCTA-2,6-DIENYL]-CHALCONE - Optional[13C NMR] - Chemical Shifts." SpectraBase.

Sources

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone

Abstract

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of medicinal chemistry, the biological activity of a molecule is inextricably linked to its three-dimensional architecture. A minor change in substituent position or stereochemistry can drastically alter efficacy, selectivity, and safety profiles. The target molecule, this compound, represents a class of substituted aromatic ketones with potential applications as intermediates in pharmaceutical synthesis. Its precise structure, particularly the regiochemistry of the dichlorinated and methoxylated phenyl rings, is critical for understanding its reactivity and potential as a scaffold.

This guide presents a logical, integrated workflow for its structural determination, a process that serves as a robust template for the characterization of novel small molecules.[1][2]

Strategic Analytical Workflow

The elucidation process is not a linear path but an iterative cycle of hypothesis and verification. Our strategy begins with foundational techniques to confirm the molecular formula and identify key functional groups, then progresses to sophisticated multi-dimensional NMR experiments to piece together the molecular skeleton.

Caption: Strategic workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry

The first step in characterizing an unknown compound is to determine its molecular weight and deduce its elemental formula.[3] High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: HRMS

-

Sample Preparation: A dilute solution of the purified compound (~0.1 mg/mL) is prepared in a 50:50 acetonitrile:water mixture with 0.1% formic acid to promote ionization.

-

Instrumentation: The sample is introduced into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data is acquired over a mass range of m/z 100-500.

-

Analysis: The exact mass of the [M+H]⁺ ion is measured and used to calculate the molecular formula. The isotopic pattern, specifically the ratio of the M, M+2, and M+4 peaks, is analyzed to confirm the presence of two chlorine atoms.

Expected Data & Interpretation

For this compound (C₁₆H₁₄Cl₂O₂), the expected monoisotopic mass is 324.0320. The HRMS experiment should yield an [M+H]⁺ ion with a measured m/z of ~325.0393. The characteristic isotopic signature of two chlorine atoms (³⁵Cl and ³⁷Cl) will be a distinctive pattern with relative intensities of approximately 9:6:1 for the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks, respectively. This provides unequivocal evidence for the elemental composition.

Electron Ionization (EI) MS would reveal characteristic fragmentation patterns. The most favorable fragmentation is alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon.[4][5][6]

-

α-Cleavage (Path A): Loss of the ethyl-methoxyphenyl group to form the 2,6-dichlorobenzoyl cation.

-

α-Cleavage (Path B): Loss of the 2,6-dichlorophenyl radical to form the 3-(2-methoxyphenyl)propanoyl cation.

A McLafferty rearrangement is also possible, involving the transfer of a γ-hydrogen to the carbonyl oxygen.[4][7] This would result in the loss of a neutral alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Puzzle

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[8][9] A suite of 1D and 2D experiments is required for a complete assignment.

Experimental Protocol: NMR

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

1D Spectra Acquisition: ¹H, ¹³C, and DEPT-135 spectra are acquired on a 500 MHz NMR spectrometer.

-

2D Spectra Acquisition: Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed.[10] The HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.

Interpretation of 1D NMR Spectra (¹H and ¹³C)

The 1D spectra provide the fundamental "parts list" for the molecule.

¹H NMR Analysis: The proton spectrum is analyzed in terms of chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

-

Aromatic Region (δ 7.0-8.0): We expect two distinct aromatic systems.

-

The 2',6'-dichlorophenyl ring will show a pattern consistent with an AB₂ system or a complex multiplet, integrating to 3 protons. The two ortho-chlorines will significantly deshield these protons.

-

The 2-methoxyphenyl ring will exhibit a more complex multiplet pattern for 4 protons.

-

-

Aliphatic Region (δ 2.5-3.5): The propiophenone backbone will show two characteristic triplets, each integrating to 2 protons, due to coupling between the two methylene groups (-CH₂-CH₂-).

-

Methoxy Group (δ ~3.8): A sharp singlet integrating to 3 protons is expected for the -OCH₃ group.

¹³C NMR and DEPT Analysis: The ¹³C spectrum reveals all unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

-

Carbonyl Carbon (δ ~195-200): A quaternary carbon signal in this downfield region is characteristic of a ketone.

-

Aromatic Carbons (δ ~110-160): A total of 12 signals are expected (some may overlap). The carbons bonded to chlorine (C-Cl) and oxygen (C-O) will be significantly shifted.

-

Aliphatic Carbons (δ ~30-45): Two signals corresponding to the methylene carbons.

-

Methoxy Carbon (δ ~55): A single signal for the -OCH₃ carbon.

| Predicted ¹H NMR Data | ||||

| Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Key Rationale |

| H-3', H-4', H-5' | ~7.3-7.5 | 3H | m | Protons on the dichlorinated ring. |

| H-3, H-4, H-5, H-6 | ~6.8-7.3 | 4H | m | Protons on the methoxy-substituted ring. |

| -OCH₃ | ~3.85 | 3H | s | Methoxy group protons. |

| CO-CH₂ -CH₂ | ~3.30 | 2H | t | Methylene protons α to the carbonyl. |

| CO-CH₂-CH₂ | ~3.10 | 2H | t | Methylene protons β to the carbonyl. |

| Predicted ¹³C NMR Data | |||

| Assignment | Chemical Shift (δ, ppm) | DEPT-135 | Key Rationale |

| C=O | ~198 | Quaternary | Ketone carbonyl. |

| C-2 (C-O) | ~157 | Quaternary | Aromatic carbon attached to methoxy. |

| Aromatic C-H | ~110-135 | CH | Multiple signals from both rings. |

| Aromatic C-Cl | ~130-135 | Quaternary | Carbons bearing chlorine atoms. |

| -OCH₃ | ~55.5 | CH₃ | Methoxy carbon. |

| C O-CH₂-CH₂ | ~40 | CH₂ | Methylene carbon α to carbonyl. |

| CO-CH₂-C H₂ | ~30 | CH₂ | Methylene carbon β to carbonyl. |

Interpretation of 2D NMR Spectra: Assembling the Structure

2D NMR is essential for unambiguously connecting the fragments identified in the 1D spectra.[11]

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] We expect a clear correlation between the two methylene triplets of the propiophenone backbone, confirming their adjacency. It will also reveal coupling networks within each of the two aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[11] It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum.

-